3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one
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Overview
Description
3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one is a heterocyclic compound that features a cyclopenta[c]pyridine core with a chlorine atom at the 3-position
Mechanism of Action
Target of Action
The primary target of the compound “3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one” is carbon steel (CS) . The compound is employed as a novel inhibitor for carbon steel corrosion .
Mode of Action
The compound interacts with its target, carbon steel, by forming an adsorption film on the CS interface . This interaction involves both physisorption and chemisorption . The adsorption of the compound on the CS interface follows the Langmuir isotherm model .
Biochemical Pathways
The compound affects the corrosion process of carbon steel. It exhibits mixed type inhibitors and shows a superior inhibition efficiency of 97.7% in the presence of 1.0 mM of the compound . The efficacy of the compound correlates well with their structures, and this protection was attributed to their adsorption on the CS surface .
Pharmacokinetics
The compound’s high inhibition efficiency suggests that it has good bioavailability on the carbon steel surface .
Result of Action
The result of the compound’s action is the reduction of corrosion in carbon steel . The compound forms an adsorption film on the CS interface, which successfully retards the attack of corrosive medium .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as the medium temperature and the charge of the metal surface . The compound is particularly effective in a molar H2SO4 medium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one typically involves cyclocondensation reactions. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound is typically achieved through crystallization or chromatography techniques to ensure high purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium alkoxide, various nucleophiles, and oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, substitution reactions can yield a variety of substituted cyclopenta[c]pyridine derivatives, while oxidation or reduction reactions can produce different oxidation states or reduced forms of the compound.
Scientific Research Applications
3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Industrial Applications: The compound’s chemical reactivity and stability make it useful in various industrial processes, including the synthesis of other heterocyclic compounds and as a building block for more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one include:
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the chlorine atom at the 3-position. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-chloro-5,6-dihydrocyclopenta[c]pyridin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-8-3-5-1-2-7(11)6(5)4-10-8/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLYOMGKTMVBHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CN=C(C=C21)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1789728-01-3 |
Source
|
Record name | 3-chloro-5H,6H,7H-cyclopenta[c]pyridin-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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